5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride
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Overview
Description
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of both pyrazole and pyrimidine rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 3-amino-1-methylpyrazole with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and solvent-free reactions are explored to improve efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interfere with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrimidine derivatives: Compounds with a pyrimidine ring that show diverse pharmacological properties.
Pyrazole derivatives: Compounds containing a pyrazole ring, known for their wide range of biological activities.
Uniqueness
5-(2-Aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride is unique due to the combination of pyrazole and pyrimidine rings in its structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile modifications and interactions with various biological targets, making it a valuable compound in scientific research and potential therapeutic applications .
Properties
IUPAC Name |
5-(2-aminoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O.ClH/c1-12-7-6(4-11-12)8(14)13(3-2-9)5-10-7;/h4-5H,2-3,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDVUPCPNIWFHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=O)N(C=N2)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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